molecular formula C24H50Sn B8616655 Tributyl(dodec-1-EN-1-YL)stannane CAS No. 109898-24-0

Tributyl(dodec-1-EN-1-YL)stannane

Cat. No. B8616655
M. Wt: 457.4 g/mol
InChI Key: CCBQGTJUQNWMSM-UHFFFAOYSA-N
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Patent
US05597838

Procedure details

A solution of 1-dodecyne (50.0 g), tributyltinhydride (109.4 g), and azobisisobutyronitrile (100 mg) was stirred at 95° C. for 3 hrs. The reaction mixture was cooled to 50° C. and evaporated. The residue was filtered through a column of silica, using hexane as the eluent. The appropriate fractions were collected and evaporated. The residue was dried under vacuum to give 131.7 g (96.0%) of tri-n-butyl-1-dodecenylstannane.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
109.4 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH2:13]([SnH:17]([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:18][CH2:19][CH2:20][CH3:21])[CH2:14][CH2:15][CH3:16]>N(C(C)(C)C#N)=NC(C)(C)C#N>[CH2:22]([Sn:17]([CH2:13][CH2:14][CH2:15][CH3:16])([CH2:18][CH2:19][CH2:20][CH3:21])[CH:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH2:23][CH2:24][CH3:25]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C#CCCCCCCCCCC
Name
Quantity
109.4 g
Type
reactant
Smiles
C(CCC)[SnH](CCCC)CCCC
Name
Quantity
100 mg
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
The residue was filtered through a column of silica
CUSTOM
Type
CUSTOM
Details
The appropriate fractions were collected
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(CCC)[Sn](C=CCCCCCCCCCC)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 131.7 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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